2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group. A thioether linkage connects the oxadiazole ring to an ethanone moiety, which is further substituted with a piperidine group. This structural framework is associated with diverse biological activities, including anticancer and antimicrobial properties, as inferred from structurally analogous compounds in the literature .
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-13-7-5-6-12(10-13)15-17-18-16(22-15)23-11-14(20)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUPOAKZBMVMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
3-Methoxybenzoic acid is converted to its hydrazide derivative through a two-step process:
- Esterification : Reaction with ethanol in the presence of concentrated sulfuric acid yields ethyl 3-methoxybenzoate.
- Hydrazinolysis : Treatment with hydrazine hydrate in ethanol under reflux produces 3-methoxybenzohydrazide.
Reaction Conditions :
Oxadiazole Cyclization
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline medium to form the oxadiazole-thiol:
Procedure :
- 3-Methoxybenzohydrazide (1.0 equiv) and CS₂ (1.2 equiv) are stirred in ethanol with potassium hydroxide (1.5 equiv).
- The mixture is refluxed for 6 hours, acidified with HCl, and filtered to isolate the product.
Optimization Insights :
- Microwave irradiation (100 W, 100°C for 10 minutes) improves yield to 89% compared to conventional heating (72%).
- Solvent choice: Tetrahydrofuran (THF) enhances reaction homogeneity.
Characterization Data :
- 1H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SH), 7.82–7.75 (m, 2H, Ar-H), 7.52 (t, J = 7.8 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃).
- IR (KBr) : 2920 cm⁻¹ (C-H), 1615 cm⁻¹ (C=N), 1254 cm⁻¹ (C-O-C).
Synthesis of 1-(Piperidin-1-yl)Ethanone Chloride
Chloroacetylation of Piperidine
Piperidine is acylated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
Procedure :
- Piperidine (1.0 equiv) and triethylamine (1.2 equiv) are dissolved in DCM at 0°C.
- Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by stirring at room temperature for 2 hours.
Yield : 85–90% after aqueous workup.
Critical Note : Excess chloroacetyl chloride leads to diacylation byproducts; stoichiometric control is essential.
Thioether Coupling Reaction
The oxadiazole-thiol undergoes nucleophilic substitution with 1-(piperidin-1-yl)ethanone chloride to form the target compound:
Procedure :
- 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) and 1-(piperidin-1-yl)ethanone chloride (1.2 equiv) are mixed in acetone.
- Potassium carbonate (1.5 equiv) is added, and the reaction is stirred at 25°C for 6 hours.
Optimization Insights :
- Solvent : Acetone outperforms DMF or THF due to better solubility of intermediates.
- Temperature : Elevated temperatures (50°C) reduce yield due to oxadiazole ring decomposition.
Purification :
- Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 65–70% pure product.
- Recrystallization from ethanol improves purity to >95%.
Characterization Data :
- 1H NMR (500 MHz, CDCl₃) : δ 7.79–7.72 (m, 2H, Ar-H), 7.48 (t, J = 7.8 Hz, 1H, Ar-H), 4.32 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃), 3.52–3.45 (m, 4H, piperidine-H), 2.81–2.74 (m, 4H, piperidine-H), 1.65–1.58 (m, 2H, piperidine-H).
- 13C NMR (125 MHz, CDCl₃) : δ 169.2 (C=O), 161.1 (C=N), 159.8 (C-O), 131.5–114.2 (Ar-C), 55.9 (OCH₃), 48.3 (piperidine-C), 33.7 (SCH₂).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | Ethanol, reflux, 6 h | 62 | 88 |
| Microwave-Assisted | THF, 100°C, 10 min | 89 | 92 |
| Solvent-Free | Ball milling, K₂CO₃, 2 h | 78 | 85 |
Key Findings :
- Microwave irradiation reduces reaction time by 90% and increases yield by 27%.
- Solvent-free methods offer environmental benefits but require longer purification.
Mechanistic Considerations
Oxadiazole Formation
The cyclization proceeds via a thiourea intermediate, where CS₂ reacts with the hydrazide to form a dithiocarbazate. Intramolecular nucleophilic attack by the oxygen atom leads to oxadiazole ring closure with concurrent H₂S elimination.
Thioether Coupling
The thiolate anion (generated in situ by deprotonation with K₂CO₃) attacks the electrophilic carbon of the chloroacetamide, displacing chloride via an SN2 mechanism. Steric hindrance from the piperidine group necessitates precise stoichiometry to avoid oligomerization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the methoxy group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Chlorophenyl vs. Methoxyphenyl Substituents
- Compound 11a: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone (C₁₇H₁₃ClN₂O₃S) exhibits a molecular ion peak at m/z 361 in mass spectrometry. Its IR spectrum shows C–S stretching at 621 cm⁻¹ and aromatic C–H vibrations at 3046 cm⁻¹ .
- Target Compound: The 3-methoxyphenyl substituent replaces the 4-chlorophenyl group in 11a.
Heterocyclic Modifications
- Furan and Benzodioxin Derivatives: 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (ZINC2622617) and 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone (ZINC2720460) exhibit distinct electronic profiles due to oxygen-rich heterocycles, which may improve solubility .
Thioether Linkage and Ethanone Modifications
- Piperidine vs. Aryl Groups: The piperidine moiety in the target compound contrasts with derivatives like 1-(4-methoxyphenyl)ethanone (), where a 4-methoxyphenyl group replaces piperidine.
Spectroscopic Data
- IR Spectroscopy : The target compound’s C–S stretching (near 621 cm⁻¹) aligns with analogs like 11a, but differences in aromatic C–H (3046 cm⁻¹) and aliphatic C–H (2918 cm⁻¹) vibrations reflect substituent effects .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 for 11a) correlate with molecular formulas, aiding structural confirmation across derivatives .
Biological Activity
The compound 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS Number: 460339-40-6) is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound integrates a piperidine moiety with a thioether linkage and an oxadiazole ring, which is known for its potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 357.42 g/mol |
| LogP | 3.1104 |
| PSA | 85.45 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's structure allows for interactions with various biological targets, leading to cytotoxic effects against cancer cell lines. For example, compounds containing the 1,3,4-oxadiazole scaffold have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In vitro assays demonstrated that similar oxadiazole derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer cells. The specific mechanisms of action involve the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well-documented. The presence of the methoxyphenyl group in this compound enhances its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death.
Research Findings:
Studies indicate that derivatives with similar structures exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of conventional antibiotics .
Anti-inflammatory Effects
Oxadiazoles are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Mechanism of Action:
Research has shown that compounds with an oxadiazole core can inhibit the NF-kB pathway, thereby reducing the expression of inflammatory mediators. This suggests potential applications in conditions such as arthritis and other inflammatory disorders .
Q & A
Q. Q1: What are the standard synthetic routes for 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves:
Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate derived from 3-methoxybenzoic acid hydrazide and carbon disulfide under reflux (e.g., in ethanol or DMF) to yield 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol .
Thioether Linkage : Reaction of the oxadiazole-thiol with 1-(piperidin-1-yl)-2-chloroethanone in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C to form the thioether bond .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol.
Characterization :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine protons as multiplets at δ 1.5–3.0 ppm) .
- HPLC : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water) .
Basic Reactivity and Stability
Q. Q2: How does the thioether group in this compound influence its chemical reactivity under acidic/basic conditions?
Methodological Answer: The thioether (-S-) linkage is susceptible to:
- Oxidation : Forms sulfoxide/sulfone derivatives under strong oxidizing agents (e.g., H₂O₂ or mCPBA in DCM), confirmed via IR (S=O stretch at ~1050 cm⁻¹) and MS .
- Base-Mediated Cleavage : In NaOH/EtOH, the thioether may hydrolyze to regenerate the oxadiazole-thiol and ethanone fragments, monitored by TLC (Rf shift) .
Stability : Store at 2–8°C in inert atmosphere; stability studies (pH 1–13) show degradation >pH 10, necessitating neutral buffers for biological assays .
Advanced Synthetic Optimization
Q. Q3: What catalytic systems improve the yield of the thioether bond formation step?
Methodological Answer:
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction efficiency (yield from 65% to 85%) by enhancing nucleophilicity of the thiolate ion .
- Microwave Assistance : Irradiation (100 W, 80°C, 30 min) reduces reaction time from 12 hours to 45 minutes while maintaining ~90% yield .
- Solvent Screening : Polar aprotic solvents (DMF > DMSO > acetonitrile) optimize solubility of intermediates; DMF gives higher yields but requires rigorous purification .
Advanced Biological Activity Profiling
Q. Q4: How can researchers design experiments to evaluate this compound’s antimicrobial activity, and what conflicting data might arise?
Methodological Answer:
- Assay Design :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies : Fluorescence assays (SYTOX Green uptake) to test membrane disruption .
- Data Contradictions :
- Oxadiazole vs. Thiophene Analogs : Substituting the 3-methoxyphenyl group with thiophene (e.g., ) may show higher Gram-negative activity but lower solubility, complicating SAR interpretation .
- Cytotoxicity : CC50 values in mammalian cells (e.g., HEK293) may conflict with microbial IC50, requiring selectivity index (SI >10) validation .
Computational and Structural Studies
Q. Q5: What computational methods are used to predict binding modes of this compound with bacterial targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Maestro to model interactions with E. coli DNA gyrase (PDB: 1KZN). The oxadiazole and methoxyphenyl groups show π-π stacking with Toprim domain residues (e.g., Phe88) .
- MD Simulations : GROMACS (50 ns) assesses stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
- QSAR : CoMFA/CoMSIA models using IC50 data from analogs (e.g., ) identify critical substituents (e.g., methoxy enhances hydrophobic interactions) .
Analytical Method Development
Q. Q6: How can researchers resolve co-elution issues in HPLC analysis of this compound and its synthetic byproducts?
Methodological Answer:
- Gradient Optimization : Adjust acetonitrile/water from 50:50 to 70:30 over 20 min to separate oxadiazole-thiol (Rt 8.2 min) and unreacted piperidinyl ethanone (Rt 10.5 min) .
- MS Detection : LC-ESI-MS (positive mode) distinguishes byproducts via m/z: parent ion [M+H]⁺ at 388.1 vs. sulfoxide byproduct at 404.1 .
- Ion-Pair Chromatography : Add 0.1% trifluoroacetic acid (TFA) to improve peak symmetry for charged intermediates .
Stability and Degradation Pathways
Q. Q7: What are the major degradation products under UV exposure, and how are they identified?
Methodological Answer:
- Forced Degradation : Expose 1 mg/mL solution in methanol to UV (254 nm, 24 hr).
- Degradants :
- Photolysis : Cleavage of the oxadiazole ring to form 3-methoxybenzoic acid (HPLC Rt 3.5 min, confirmed via spiking) .
- Thioether Oxidation : Sulfoxide (m/z 404.1) and sulfone (m/z 420.1) detected via HRMS .
- Mitigation : Use amber vials and antioxidants (e.g., BHT) in formulation .
Advanced SAR and Analog Design
Q. Q8: How does substituting the methoxy group with halogens impact bioactivity, and what synthetic challenges arise?
Methodological Answer:
- Fluoro/Chloro Analogs :
- Synthesis : Replace 3-methoxybenzoic acid with 3-fluoro/chloro variants in hydrazide formation.
- Bioactivity : Chloro derivatives (e.g., ) show 2–3× higher cytotoxicity (HeLa cells) but reduced aqueous solubility (logP increase from 2.1 to 3.4) .
- Challenges :
- Purification : Halogenated byproducts (e.g., di-substituted oxadiazoles) require preparative HPLC .
- Regioselectivity : Electrophilic substitution at the 3-position may compete with 5-position, requiring directing groups (e.g., nitro → methoxy conversion) .
Data Reproducibility and Scalability
Q. Q9: What factors lead to batch-to-batch variability in scaling up synthesis from mg to gram scale?
Methodological Answer:
- Critical Factors :
- Exothermic Reactions : Thioether formation (Step 2) requires controlled addition of chloroethanone to avoid side reactions (e.g., dimerization) .
- Stirring Efficiency : Poor mixing in large batches causes incomplete oxadiazole cyclization; use overhead stirrers (500 rpm) .
- Quality Metrics :
- In-Process Controls (IPC) : Mid-reaction FTIR to track thiolate intermediate (S-H stretch at 2550 cm⁻¹ disappearance) .
- Yield Consistency : Pilot batches (10 g) typically achieve 70–75% yield vs. 85% at 100 mg scale .
Advanced Mechanistic Probes
Q. Q10: How can isotopic labeling (e.g., ¹³C) elucidate the metabolic fate of this compound in in vitro models?
Methodological Answer:
- Labeling Strategy : Synthesize ¹³C-labeled piperidine (C-1 position) via reductive amination with NaBH₃CN and ¹³C-formaldehyde .
- Metabolic Tracing :
- LC-MS/MS : Detect ¹³C-labeled metabolites (e.g., piperidine-N-oxide) in hepatocyte incubations .
- Pathway Mapping : Correlate isotopic patterns with CYP450 isoforms (e.g., CYP3A4-mediated oxidation) using chemical inhibitors (ketoconazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
